molecular formula C10H8N2O3S B096405 (5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid CAS No. 99361-50-9

(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid

Cat. No.: B096405
CAS No.: 99361-50-9
M. Wt: 236.25 g/mol
InChI Key: VKPCKQCSWWCRFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid is a chemical compound that features the 1,3,4-oxadiazole heterocycle, a scaffold recognized for its broad spectrum of biological activities. This specific molecule serves as a valuable building block in medicinal chemistry and drug discovery research, particularly for the synthesis of more complex molecules with potential pharmacological properties. The structure combines a lipophilic phenyl-substituted oxadiazole core with a sulfanyl-acetic acid linker, which can be utilized for further chemical modifications, such as conjugation or amide coupling, to create targeted libraries of derivatives. The 1,3,4-oxadiazole ring is a known pharmacophore, and compounds based on this structure have been investigated for various biological activities, including antimicrobial https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6278224/, anti-inflammatory https://www.sciencedirect.com/science/article/abs/pii/S0223523419306926, and anticancer effects https://www.mdpi.com/1420-3049/24/10/1919. The presence of the sulfur atom in the linker also contributes to the compound's potential as an enzyme inhibitor or a ligand for various biological targets. This product is intended for research purposes as a standard or intermediate in laboratory settings. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3S/c13-8(14)6-16-10-12-11-9(15-10)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPCKQCSWWCRFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00325826
Record name (5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00325826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99361-50-9
Record name (5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00325826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Mercury Oxide/Iodine System

Bhat et al. (2022) utilized HgO/I₂ for desulfurative cyclization of thiosemicarbazides, forming 2-aryl-1,3,4-oxadiazoles. While effective, mercury’s toxicity limits industrial applicability.

Acetic Anhydride-Mediated Cyclization

Cyclization of hydrazones with acetic anhydride under reflux produces oxadiazoles via elimination of water. This method is mild but requires stoichiometric acetic anhydride, increasing costs.

Comparative Analysis of Methods

Method Yield Time Advantages Limitations
Two-Step Condensation72%5 hHigh yield; scalableRequires strict temperature control
POCl₃ Cyclization65–78%7 hBroad substrate toleranceMoisture-sensitive reagents
Multi-Step Synthesis50–60%24 hAdaptable to derivativesLabor-intensive isolation steps
Microwave-Assisted60–80%15 minRapid; energy-efficientLimited scalability
HgO/I₂ Cyclization50–65%2 hHigh functional group toleranceToxic reagents

Chemical Reactions Analysis

Types of Reactions

(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxadiazoles and acetic acid derivatives .

Mechanism of Action

The mechanism of action of (5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid involves its interaction with various molecular targets and pathways. For example, it has been shown to upregulate the expression of apoptotic proteins such as BAX and caspase 3 in cancer cells, while downregulating anti-apoptotic proteins like BCL-2 . This dual action contributes to its potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Substituent Effects

The biological activity of oxadiazole derivatives is highly dependent on substituents at the 2- and 5-positions. Below is a comparative analysis of key analogs:

Compound Substituents Key Biological Activity Potency (MIC/IC₅₀) Reference
(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid Phenyl (C₆H₅) at position 5; acetic acid at C2 Antibacterial (Gram-positive: B. subtilis, S. aureus) MIC: 12.5–25 µg/mL
2-[5-(4-Nitrophenoxymethyl)-1,3,4-oxadiazol-2-ylsulfanyl]acetic acid (A7) 4-Nitrophenoxymethyl at C5; acetic acid at C2 Enhanced antibacterial activity (Gram-negative: E. coli) MIC: 6.25 µg/mL
2-(5-(5-Oxo-2-phenyloxazolidin-3-yl)-1,3,4-thiadiazol-2-ylthio)acetic acid (19) Thiadiazole core; oxazolidinone substituent Antitumor (Ehrlich’s Ascites Carcinoma) Tumor inhibition: ~80% at 50 mg/kg
N-Phenyl-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide Acetamide group instead of acetic acid Not explicitly tested; predicted enhanced lipophilicity and CNS penetration N/A
5-R-Amino-1,3,4-thiadiazol-2-yl-sulfanyl-acetic acid derivatives Thiadiazole core; variable R groups Anticonvulsant and anticancer (in vitro) IC₅₀: 10–50 µM (various cancer cell lines)
Key Observations:
  • Antibacterial Activity : The parent compound exhibits moderate activity against Gram-positive bacteria (MIC 12.5–25 µg/mL) . Substitution with electron-withdrawing groups (e.g., nitro in A7) enhances Gram-negative activity, reducing MIC to 6.25 µg/mL .
  • Thiadiazole vs. Oxadiazole Cores : Thiadiazole analogs (e.g., compound 19) show superior antitumor activity compared to oxadiazoles, likely due to increased sulfur-mediated electrophilicity and DNA interaction .
  • Functional Group Impact : Replacement of the acetic acid moiety with an acetamide group (e.g., N-phenyl derivative) may improve pharmacokinetic properties but requires empirical validation .

Mechanistic and Computational Insights

  • Antimicrobial Mechanism : Oxadiazole derivatives disrupt bacterial cell membranes or inhibit enzymes like DNA gyrase. Substituents with strong electron-withdrawing effects (e.g., nitro, halogens) enhance membrane penetration .
  • Anticancer Potential: Thiadiazole derivatives (e.g., compound 19) inhibit tumor growth by interfering with tubulin polymerization or inducing apoptosis . The oxadiazole analog’s anticancer activity remains understudied but is hypothesized to involve ROS generation .
  • QSAR Studies : Density functional theory (DFT) calculations on analogs reveal that electron-rich substituents at C5 increase electrophilicity, correlating with enhanced antibacterial activity .

Biological Activity

(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid (CAS 99361-50-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on anticancer, anticonvulsant, and other pharmacological effects, supported by various studies and data.

Chemical Structure and Properties

The compound has the molecular formula C10H8N2O3SC_{10}H_{8}N_{2}O_{3}S and features a unique oxadiazole ring that is known for its diverse biological activities. The presence of the phenyl group and the sulfanyl moiety contributes to its reactivity and biological profile.

Anticancer Activity

Recent studies have highlighted the anticancer properties of oxadiazole derivatives, including this compound.

  • Inhibition of Enzymes : Compounds in this class have been shown to inhibit key enzymes involved in cancer cell proliferation such as telomerase and histone deacetylases (HDAC) .
  • Apoptosis Induction : Certain derivatives have demonstrated the ability to induce apoptosis in various cancer cell lines, showcasing their potential as anticancer agents .

Case Studies

A notable study evaluated several oxadiazole derivatives against various cancer cell lines:

  • Cell Lines Tested : HEPG2 (liver), MCF7 (breast), SW1116 (colon).
  • Results : One derivative showed an IC50 value of 1.18 ± 0.14 µM, significantly lower than standard treatments .
CompoundCell LineIC50 (µM)Reference
Compound AHEPG20.67
Compound BMCF70.80
Compound CSW11160.87

Anticonvulsant Activity

Research indicates that derivatives of this compound exhibit anticonvulsant properties.

Study Overview

A study assessed the anticonvulsant effects using the maximal electroshock seizure (MES) model in Wistar rats:

  • Key Findings : Selected compounds displayed significant activity with no observed neurotoxicity at tested doses .

Other Biological Activities

In addition to anticancer and anticonvulsant properties, this compound class has been investigated for:

  • Antimicrobial Activity : Some derivatives showed promising results against various bacterial strains.
  • Anti-inflammatory Effects : Certain compounds were found to inhibit inflammatory markers in vitro.

Q & A

Q. What synthetic routes are commonly employed to prepare (5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid derivatives?

A two-step protocol is widely used:

  • Step 1 : Heterocyclization of acylated thiosemicarbazides with carbon disulfide under alkaline conditions to form 5-R-amino-1,3,4-thiadiazole-2-thiol intermediates.
  • Step 2 : Alkylation of the intermediate with ethyl chloroacetate or similar reagents to introduce the sulfanylacetic acid moiety. Reaction optimization includes controlling pH and temperature to minimize by-products like H₂S gas .
  • Validation : Purity is confirmed via TLC, while structural integrity is verified by elemental analysis, ¹H NMR, and IR spectroscopy .

Q. How is the structural identity of this compound confirmed experimentally?

  • X-ray crystallography resolves the molecular geometry, bond lengths, and dihedral angles. For example, single-crystal studies reveal a planar oxadiazole ring with a mean C–C bond length of 1.39 Å and a dihedral angle of 85.2° between the phenyl and oxadiazole rings .
  • Spectroscopy : ¹H NMR identifies protons on the acetic acid chain (δ ~3.8–4.2 ppm for CH₂ groups) and aromatic protons (δ ~7.3–8.1 ppm). IR confirms C=O (1700–1750 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .

Q. What preliminary biological activities have been reported for this compound class?

Derivatives exhibit anticancer and anticonvulsant potential. In vitro assays (e.g., DPPH radical scavenging) demonstrate antioxidant activity, while one-dose cytotoxicity screens against cancer cell lines (e.g., MCF-7, HeLa) show IC₅₀ values in the µM range . Mechanistic studies suggest interactions with cellular thiols or kinase inhibition .

Advanced Research Questions

Q. How can reaction yields be optimized during the alkylation step of 5-phenyl-1,3,4-oxadiazole-2-thiol intermediates?

  • Solvent selection : Polar aprotic solvents (e.g., acetone) enhance nucleophilicity of the thiol group, improving alkylation efficiency.
  • Base choice : K₂CO₃ or Et₃N minimizes side reactions like hydrolysis of the chloroacetate reagent.
  • Stoichiometry : A 1:1.2 molar ratio of thiol intermediate to alkylating agent ensures complete conversion, as excess reagent may lead to di-alkylation by-products .

Q. How should researchers address contradictions between spectroscopic and crystallographic data?

  • Case example : Discrepancies in dihedral angles (X-ray vs. NMR-derived NOE data) may arise from solution-phase conformational flexibility.
  • Resolution : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare optimized gas-phase and solid-state geometries. Cross-validate with variable-temperature NMR to probe dynamic behavior .

Q. What computational strategies are used to predict the pharmacodynamic profile of these compounds?

  • Docking studies : Molecular docking into target proteins (e.g., γ-aminobutyric acid transaminase for anticonvulsants) identifies key interactions, such as hydrogen bonding with the oxadiazole ring or π-π stacking with phenyl groups.
  • QSAR modeling : Electron-withdrawing substituents on the phenyl ring correlate with enhanced bioactivity, as quantified by Hammett σ constants .

Q. How can researchers differentiate isomeric by-products during synthesis?

  • Chromatography : Reverse-phase HPLC with a C18 column (ACN:H₂O gradient) separates isomers based on polarity differences.
  • Mass spectrometry : High-resolution ESI-MS distinguishes isomers via exact mass (e.g., [M+H]⁺ for C₁₁H₉N₂O₂S requires 249.0338).
  • 2D NMR : COSY and NOESY spectra resolve spatial proximities, such as coupling between acetic acid protons and adjacent sulfur atoms .

Methodological Notes

  • Data validation : Always cross-check spectral data with computational predictions (e.g., ChemDraw NMR simulations) to confirm assignments.
  • Safety : Handle H₂S gas (generated during synthesis) in fume hoods with proper scrubbing systems .
  • Crystallography : Deposit structural data in the Cambridge Structural Database (CSD) for community access .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid
Reactant of Route 2
Reactant of Route 2
(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.